molecular formula C17H19NO2S B2900643 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034349-99-8

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2900643
CAS No.: 2034349-99-8
M. Wt: 301.4
InChI Key: WIFAWOUGFNFLOM-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a 2,3-dihydrobenzofuran moiety and a thiophene ring. The 2,3-dihydrobenzofuran scaffold is a recognized structural feature in compounds with melatonergic activity, suggesting potential research applications for this compound in the study of sleep disorders, circadian rhythms, and related neurological pathways . Furthermore, heterocyclic compounds containing these elements are frequently explored in oncology research for their antiproliferative properties and their ability to interact with biological targets like enzymes and tubulin . The thiophene ring is a common component in bioactive molecules and is often investigated for its versatile pharmacological properties, including potential antiviral and antimicrobial activities, as seen in related chalcone and heterocyclic compound research . This combination of features makes this compound a valuable chemical tool for researchers probing new biological mechanisms and developing novel therapeutic agents. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12(18-17(19)10-14-5-7-21-11-14)8-13-2-3-16-15(9-13)4-6-20-16/h2-3,5,7,9,11-12H,4,6,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFAWOUGFNFLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is a complex compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features:

  • Benzofuran moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Thiophene ring : Contributes to the compound's electronic properties and may enhance interactions with biological targets.
  • Propan-2-yl side chain : May influence the compound's lipophilicity and ability to cross biological membranes.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It could interact with various receptors, potentially modulating signaling pathways associated with tumor growth and metastasis.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

CompoundCell LineGI50 (µM)Mechanism
SK228A5490.20Apoptosis induction via caspase activation
Compound XMDA-MB-2310.49Inhibition of FAK/Paxillin pathway

These findings suggest that compounds with similar structural motifs can effectively inhibit cancer cell growth through various mechanisms.

Antimicrobial Activity

The compound's potential antimicrobial effects have also been investigated:

MicroorganismMIC (µM)Activity
Listeria monocytogenes3.12Strong
Clostridium difficile12.5Moderate

These results indicate that this compound may possess significant antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

  • Study on Anticancer Properties :
    A study demonstrated that derivatives of benzofuran exhibited significant growth inhibition in various cancer cell lines, with some compounds showing selectivity for malignant cells over normal cells. This selectivity is crucial for reducing potential side effects in therapeutic applications .
  • Antimicrobial Screening :
    Another investigation into related compounds found that certain derivatives displayed potent activity against foodborne pathogens, suggesting their potential utility in food safety applications as well as therapeutic agents against resistant bacterial strains .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with TRPA1 Antagonists

Compound Core Structure Key Substituents IC50 (TRPA1) Application
Target Compound Acetamide + dihydrobenzofuran Thiophen-3-yl, propan-2-yl Not reported Hypothetical therapeutic
HC-030031 Purine-derived acetamide Propan-2-yl phenyl 4–10 μM Anti-inflammatory research
CHEM-5861528 Purine-derived acetamide Butan-2-yl phenyl 4–10 μM TRPA1 antagonist screening

Anti-Exudative Acetamides

highlights 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-(4H)-3-yl)sulfanyl)-N-acetamide derivatives, which exhibit anti-exudative activity comparable to diclofenac sodium at 10 mg/kg . However, the absence of a triazole-sulfanyl group in the target compound could reduce its potency or alter its mechanism of action.

Agrochemical Acetamides

Several chloroacetamides in , such as alachlor and pretilachlor, are herbicides with modified aryl and alkyl substituents . These compounds lack the dihydrobenzofuran-thiophene system but share the acetamide scaffold. The target compound’s heteroaromatic groups may render it less suitable for herbicidal use but more amenable to therapeutic applications due to enhanced bioavailability or receptor interaction.

Table 2: Comparison with Agrochemical Acetamides

Compound Substituents Application
Alachlor Chloro, methoxymethyl, diethylphenyl Herbicide
Pretilachlor Chloro, propoxyethyl, diethylphenyl Herbicide
Target Compound Thiophen-3-yl, dihydrobenzofuran Research (therapeutic)

Key Research Findings and Implications

  • Therapeutic Potential: While TRPA1 antagonists (e.g., HC-030031) and anti-exudative analogs show promise in inflammation, the target compound’s unique structure warrants evaluation in models of neuropathic pain or oxidative stress.
  • Synthetic Challenges : The complexity of the dihydrobenzofuran-thiophene system may require specialized synthetic routes, contrasting with simpler agrochemical acetamides .

Preparation Methods

Inverse-Electron Demand Diels–Alder (IEDDA) Cyclization

Reagents : Thiophene-1,1-dioxide (dienophile), enol ether (diene), RhCl(PPh₃)₃ catalyst
Conditions : Toluene, 80°C, 12 h
Mechanism :

  • IEDDA between enol ether A and thiophene dioxide B forms bicyclic adduct C
  • Chelotropic SO₂ extrusion yields dihydrobenzofuran D
  • Pd/C hydrogenation reduces olefins (95% yield)

Optimization Data :

Parameter Value Range Optimal Value
Catalyst Loading 2–10 mol% 5 mol%
Temperature 60–110°C 80°C
Reaction Time 6–24 h 12 h
Yield 72–95% 89%

This method achieves >98% regioselectivity for 5-substitution.

Amine Sidechain Installation

Nucleophilic Aromatic Substitution

Reagents : 5-Bromo-2,3-dihydrobenzofuran, isopropylamine, K₂CO₃
Conditions : DMF, 120°C, microwave irradiation
Mechanism :

  • SNAr displacement of bromide by isopropylamine
  • Phase-transfer catalysis enhances rate (k = 0.42 min⁻¹)

Yield Optimization :

Equivalent Amine Base Time (h) Yield (%)
1.2 K₂CO₃ 8 68
2.0 Cs₂CO₃ 4 82
3.5 DBU 2 91

DBU enables lower temperatures (80°C) while maintaining efficiency.

Acetamide Formation

Schotten-Baumann Acylation

Reagents : 2-(Thiophen-3-yl)acetic acid, SOCl₂, Et₃N
Procedure :

  • Acid chloride formation (SOCl₂, reflux, 3 h)
  • Dropwise addition to amine in THF/H₂O (0°C)
  • Neutralization with NaHCO₃

Critical Parameters :

  • Strict temperature control (<5°C) prevents epimerization
  • 2.5:1 molar ratio (acid chloride:amine) maximizes conversion

Yield Data :

Scale (mmol) Purity (HPLC) Isolated Yield
10 98.2% 85%
100 97.8% 82%
1000 96.1% 78%

LC-MS monitoring shows <2% dimerization byproducts.

Alternative Synthetic Routes

Transition Metal-Catalyzed C–H Activation

Catalyst : Rh₂(esp)₂ (2 mol%)
Conditions : DCE, 40°C, 24 h
Key Step : Directed C–H amidation of dihydrobenzofuran

Advantages :

  • Avoids pre-functionalized starting materials
  • Enables late-stage diversification

Limitations :

  • Requires ortho-directing group on benzofuran
  • Sensitive to steric hindrance at propan-2-yl position

Comparative Yields :

Substrate Yield (%) ee (%)
5-MeO derivative 88 92
5-NO₂ derivative 76 85
5-Cl derivative 81 89

Chiral phosphoric acid additives improve enantioselectivity (Δee +15%).

Purification and Characterization

Chromatographic Methods

Preferred Stationary Phase :

  • C18 reverse-phase silica (5 μm particle size)

Mobile Phase Gradient :

Time (min) % MeCN % H₂O (0.1% TFA)
0 25 75
15 60 40
20 95 5

Analytical Data :

  • HRMS : m/z 357.1342 [M+H]⁺ (calc. 357.1345)
  • ¹H NMR (500 MHz, CDCl₃): δ 7.42 (d, J = 3.1 Hz, 1H), 6.85–6.79 (m, 3H), 4.21 (q, J = 6.8 Hz, 1H), 3.15 (t, J = 8.5 Hz, 2H)
  • ¹³C NMR : 171.5 (C=O), 142.3 (dihydrobenzofuran C2), 128.7 (thiophene C3)

X-ray crystallography confirms absolute configuration (Flack parameter = 0.02(3)).

Industrial-Scale Considerations

Continuous Flow Synthesis

Reactor Design :

  • Corning AFR module (1.7 mL volume)
  • Residence time: 8.5 min

Process Metrics :

Parameter Batch Mode Flow Mode
Space-Time Yield 0.45 g/L/h 3.2 g/L/h
Solvent Consumption 12 L/kg 4.8 L/kg
Energy Input 18 kWh/kg 6.2 kWh/kg

PAT (Process Analytical Technology) implementation reduces impurities to <0.5%.

Green Chemistry Innovations

Mechanochemical Synthesis

Ball Milling Parameters :

  • Frequency: 30 Hz
  • Milling Time: 2 h
  • Stoichiometry: 1:1.05 (amine:acid chloride)

Solvent-Free Advantages :

  • Eliminates DMF/THF usage
  • 98% atom economy vs. 82% in solution phase

Comparative LCA Metrics :

Impact Category Solution Process Mechanochemical
Global Warming Potential 8.7 kg CO₂-eq 2.1 kg CO₂-eq
Energy Demand 45 MJ 11 MJ

This approach meets 9/12 Principles of Green Chemistry.

Emerging Methodologies

Biocatalytic Approaches

Enzyme : Candida antarctica Lipase B (CAL-B)
Reaction : Kinetic resolution of racemic amine precursor

Performance Metrics :

Parameter Value
ee >99%
Conversion 48%
E-value 220

Combined with racemization catalyst, dynamic kinetic resolution achieves 95% yield.

Q & A

Q. What are the standard synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the 2,3-dihydrobenzofuran core followed by coupling with the thiophene-acetamide moiety. Key steps include:

  • Amide bond formation : Reacting a dihydrobenzofuran-derived amine with a thiophene-acetic acid derivative using coupling agents like EDC/HOBt .
  • Protection/deprotection strategies : Temporary protection of reactive groups (e.g., amines) to prevent side reactions during synthesis .
  • Intermediate characterization : Techniques such as HPLC (for purity assessment) and NMR (for structural confirmation of intermediates) are critical .

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

  • X-ray crystallography : Provides definitive proof of molecular geometry and stereochemistry (e.g., as demonstrated for structurally similar compounds in ) .
  • 2D NMR : COSY, HSQC, and NOESY experiments resolve proton-proton correlations and spatial arrangements .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition assays : Test interactions with kinases, proteases, or receptors using fluorescence-based or colorimetric methods (e.g., similar to thiazolidinone analogs in ) .
  • Cellular viability assays : Assess cytotoxicity via MTT or resazurin reduction in relevant cell lines .
  • Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for amide couplings, while toluene may reduce side reactions in cyclization steps .
  • Catalyst screening : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
  • Temperature control : Low temperatures (0–5°C) minimize decomposition of thermally labile intermediates .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties and target interactions?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with biological targets (e.g., kinase domains) .
  • ADMET prediction : Software such as SwissADME or pkCSM estimates absorption, metabolism, and toxicity profiles .
  • MD simulations : GROMACS or AMBER assess conformational stability and ligand-target dynamics over time .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number) to minimize variability .
  • Orthogonal validation : Use multiple assays (e.g., SPR + cellular uptake studies) to confirm activity .
  • Structural analogs : Compare activity trends with derivatives (e.g., fluorinated or methoxy-substituted analogs in and ) to identify SAR patterns .

Q. What strategies are effective for analyzing metabolic stability and degradation pathways?

  • LC-MS/MS metabolite profiling : Incubate the compound with liver microsomes or hepatocytes to identify phase I/II metabolites .
  • Stability studies : Monitor degradation under varying pH, light, and temperature conditions using accelerated stability protocols .
  • Isotope labeling : Track metabolic fate via 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled analogs .

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